AZD3988

描述

AZD3988 is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT-1). This enzyme plays a crucial role in the biosynthesis of triglycerides, which are essential components of lipid metabolism. This compound has shown significant potential in the treatment of metabolic diseases such as obesity and diabetes due to its ability to suppress triglyceride synthesis and reduce body weight in animal models .

科学研究应用

AZD3988 具有广泛的科学研究应用,包括:

化学: 用作研究 DGAT-1 在脂质代谢中的作用的工具化合物。

生物学: 用于研究细胞中甘油三酯合成和储存的调控。

医学: 探索作为治疗代谢性疾病(如肥胖和糖尿病)的潜在治疗剂。

作用机制

AZD3988 通过抑制二酰基甘油酰基转移酶 1 (DGAT-1) 的活性发挥作用。这种酶负责甘油三酯合成的最后一步,该步骤涉及从酰基辅酶 A 将酰基转移到二酰基甘油。通过抑制 DGAT-1,this compound 降低了甘油三酯的合成,导致脂肪组织和其他器官中脂质积累减少。 这种机制在治疗以脂质过度积累为特征的代谢性疾病方面特别有益 .

生化分析

Biochemical Properties

AZD3988 is a potent and selective diacylglycerol acyltransferase (DGAT-1) inhibitor . It exhibits selectivity for DGAT-1 over DGAT-2, K v 11.1 (hERG) and cytochrome P450 enzymes . It suppresses triacylglyceride (TAG) plasma excursion and adipose tissue TAG synthesis in rats .

Cellular Effects

This compound has been shown to reduce body weight in diet-induced obese rats . This suggests that it may have a significant impact on cellular metabolism and function, particularly in adipose tissue.

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the enzyme DGAT-1 . This enzyme is responsible for the final step in the synthesis of triglycerides, and its inhibition by this compound leads to a decrease in triglyceride synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it effectively inhibits DGAT-1 and reduces body weight in diet-induced obese rats

Metabolic Pathways

This compound is involved in lipid metabolism, specifically the synthesis of triglycerides . By inhibiting DGAT-1, it disrupts this metabolic pathway and leads to a decrease in triglyceride synthesis .

Subcellular Localization

Given its role as a DGAT-1 inhibitor, it is likely that it would be localized to the endoplasmic reticulum where DGAT-1 is found

准备方法

合成路线及反应条件

AZD3988 的合成涉及多个步骤,从核心结构的制备开始,该核心结构包括环己烷乙酸部分和取代的恶二唑环。合成中的关键步骤包括:

恶二唑环的形成: 通常通过在脱水条件下使酰肼与羧酸衍生物反应来实现。

恶二唑与环己烷乙酸的偶联: 此步骤涉及使用偶联试剂,如 N,N'-二环己基碳二亚胺 (DCC),以形成酰胺键

工业生产方法

This compound 的工业生产可能涉及优化合成路线以提高产率并降低成本。 这可能包括使用连续流动反应器进行关键步骤,以及开发更有效的纯化方法以确保最终产品的纯度 .

化学反应分析

反应类型

AZD3988 会经历几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成各种氧化产物。

还原: 还原反应可用于修饰分子中存在的官能团。

常用试剂和条件

氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。

还原: 通常使用还原剂,如氢化铝锂或硼氢化钠。

主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致形成羧酸或酮,而还原会导致形成醇或胺 .

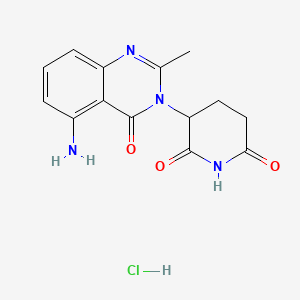

相似化合物的比较

AZD3988 由于其高效力和选择性而在 DGAT-1 抑制剂中独一无二。类似的化合物包括:

T863: 另一种 DGAT-1 抑制剂,在代谢性疾病研究中具有类似的应用。

ABC1183: 一种化学结构不同但对 DGAT-1 具有类似抑制活性的化合物。

ADX-47273: 一种具有不同药代动力学特性的 DGAT-1 抑制剂 .

与这些化合物相比,this compound 在降低动物模型中的甘油三酯水平和体重方面显示出优异的疗效,使其成为进一步开发的有希望的候选者 .

属性

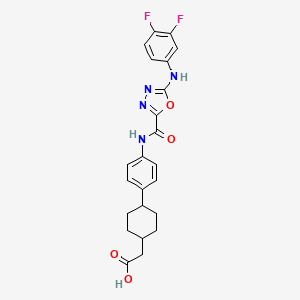

IUPAC Name |

2-[4-[4-[[5-(3,4-difluoroanilino)-1,3,4-oxadiazole-2-carbonyl]amino]phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N4O4/c24-18-10-9-17(12-19(18)25)27-23-29-28-22(33-23)21(32)26-16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-20(30)31/h5-10,12-14H,1-4,11H2,(H,26,32)(H,27,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEBYTLALFOQKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)NC(=O)C3=NN=C(O3)NC4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

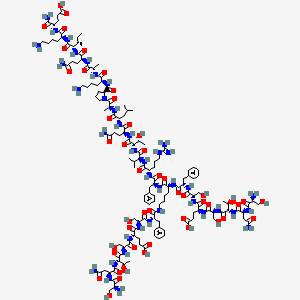

Feasible Synthetic Routes

Q1: How does AZD3988 interact with its target, DGAT1, and what are the downstream effects of this interaction?

A1: this compound exhibits potent inhibitory activity against DGAT1, the enzyme responsible for the final step in triglyceride synthesis. [, ] By binding to DGAT1, this compound prevents the esterification of diacylglycerol to form triglycerides. This inhibition leads to a decrease in circulating plasma triglyceride levels, as demonstrated in a rat oral lipid tolerance test. []

Q2: How does the structure of this compound contribute to its potency and selectivity for DGAT1?

A2: Research suggests modifications to the parent structure of this compound, specifically replacing the phenyl cyclohexyl-ethanoate side chain with substituted oxy-linked side chains, significantly improved its solubility and unbound clearance while maintaining excellent selectivity for DGAT1 over the related enzyme acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1). [] This highlights the importance of structure-activity relationships in optimizing drug candidates for desired pharmacological properties.

Q3: What are the observed differences in the effects of this compound compared to other SOAT1 inhibitors like mitotane and ATR101?

A3: While this compound effectively inhibits SOAT1 in vitro, it exhibits different downstream effects compared to mitotane and ATR101. [] Specifically, this compound shows minimal impact on ER-stress markers like CHOP and X-box protein 1 mRNA splicing, unlike mitotane and ATR101. Additionally, while mitotane and ATR101 induce the accumulation of free cholesterol in NCI-H295 cells, this compound does not. [] These findings suggest that while SOAT1 inhibition is a shared characteristic, the distinct downstream effects observed might be attributed to interactions with additional targets.

Q4: What in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?

A4: Research indicates that this compound effectively reduces circulating plasma triglyceride levels in a rat oral lipid tolerance test, showcasing its in vivo efficacy. [] While the provided research focuses on preclinical data, further in vitro and in vivo studies, including cell-based assays and animal models, are essential to comprehensively assess this compound's efficacy and therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B605682.png)

![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)